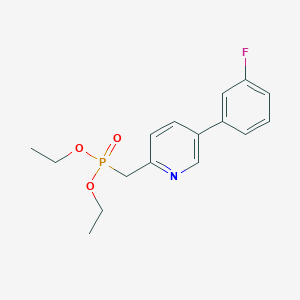

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(diethoxyphosphorylmethyl)-5-(3-fluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FNO3P/c1-3-20-22(19,21-4-2)12-16-9-8-14(11-18-16)13-6-5-7-15(17)10-13/h5-11H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOPYWOLIYKTLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=NC=C(C=C1)C2=CC(=CC=C2)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FNO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380894-77-9 | |

| Record name | Diethyl {[4-(3-fluorophenyl)-2-pyridyl]methyl} phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate, a key intermediate in the synthesis of various pharmaceutical compounds, notably himbacine analogs which are potent thrombin receptor antagonists. This document details a robust and scalable synthetic strategy, commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core aryl-pyridine framework, followed by functional group manipulations leading to the final phosphonate product via a Michaelis-Arbuzov reaction. Each synthetic step is presented with a detailed experimental protocol, mechanistic insights, and a discussion of critical process parameters. The guide is intended to provide researchers and process chemists with the necessary information to confidently replicate and optimize this synthesis.

Introduction: Significance and Retrosynthetic Analysis

This compound (CAS Number: 380894-77-9) is a crucial building block in medicinal chemistry. Its structural motif, featuring a substituted pyridine ring linked to a phosphonate ester, is a key component in the development of novel therapeutics. The primary utility of this compound lies in its role as an intermediate for the synthesis of complex molecules like vorapaxar, a thrombin receptor antagonist.

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the carbon-phosphorus bond, pointing to a Michaelis-Arbuzov reaction as the final key transformation. This approach necessitates the preparation of a suitable electrophile, specifically a haloalkylpyridine derivative. The core 5-arylpyridine scaffold can be efficiently constructed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This leads to a convergent and efficient synthetic strategy.

Figure 1: Retrosynthetic analysis of the target phosphonate.

Synthetic Pathway and Experimental Protocols

The forward synthesis is designed as a three-step sequence:

-

Step 1: Suzuki-Miyaura Cross-Coupling to form 5-(3-fluorophenyl)-2-methylpyridine.

-

Step 2: Oxidation of the methyl group to a hydroxymethyl group, yielding (5-(3-fluorophenyl)pyridin-2-yl)methanol.

-

Step 3: Halogenation and Michaelis-Arbuzov Reaction to afford the final product, this compound.

Step 1: Synthesis of 5-(3-fluorophenyl)-2-methylpyridine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and powerful method for the formation of C-C bonds, particularly for creating biaryl structures. In this initial step, commercially available 5-bromo-2-methylpyridine is coupled with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

Figure 2: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

-

To a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-methylpyridine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 85-95 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC

A Comprehensive Technical Guide to the Synthesis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth methodology for the synthesis of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate, a key intermediate in the development of advanced pharmaceutical compounds such as himbacine analogs, which are known to be potent thrombin receptor antagonists.[1][2] Starting from the readily available precursor 5-bromo-2-hydroxymethyl-pyridine, this document outlines a robust and efficient three-step synthetic pathway. The guide delves into the mechanistic principles and strategic considerations behind each core transformation: a Suzuki-Miyaura cross-coupling, a functional group activation via chlorination, and a concluding Michaelis-Arbuzov reaction. Each protocol is presented with step-by-step instructions, quantitative data, and a discussion of the underlying chemical principles to ensure reproducibility and a thorough understanding of the process.

Introduction

Pyridine-based phosphonates are a class of compounds of significant interest in medicinal chemistry and materials science. The incorporation of a phosphonate moiety onto a pyridine scaffold can impart unique physicochemical properties, including enhanced metal chelation capabilities, improved biological membrane permeability, and the ability to act as stable mimics of phosphate esters. The target molecule, this compound, serves as a critical building block in the synthesis of complex therapeutic agents.[1][2] This guide presents a validated synthetic route that is both efficient and scalable, starting from 5-bromo-2-hydroxymethyl-pyridine.

Overall Synthetic Strategy

The transformation of 5-bromo-2-hydroxymethyl-pyridine into the target phosphonate is achieved through a logical three-step sequence. This strategy is designed to first construct the core bi-aryl structure, then activate the benzylic position for nucleophilic attack, and finally install the diethyl phosphonate group.

The overall workflow can be visualized as follows:

Caption: High-level overview of the 3-step synthetic pathway.

Step-by-Step Synthesis and Mechanistic Discussion

This section provides a detailed exploration of each reaction, including the rationale for the chosen methodology and a complete experimental protocol.

Step 1: Suzuki-Miyaura Cross-Coupling

Principle and Rationale: The first step involves the formation of a carbon-carbon bond between the pyridine ring and the 3-fluorophenyl group. The Suzuki-Miyaura reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[3][4] The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ. The catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[4]

Experimental Protocol: Synthesis of (5-(3-Fluorophenyl)pyridin-2-yl)methanol

-

To a suitable reaction vessel, add 5-bromo-2-hydroxymethyl-pyridine, (3-fluorophenyl)boronic acid, and a solvent mixture such as toluene and ethanol.

-

Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The base is crucial for activating the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[3]

-

Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate) for extraction.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (5-(3-fluorophenyl)pyridin-2-yl)methanol as a solid.

Data Summary Table:

| Reagent/Parameter | Molar Ratio | Typical Quantity | Purpose |

| 5-Bromo-2-hydroxymethyl-pyridine | 1.0 eq | (Scale Dependent) | Starting Material |

| (3-Fluorophenyl)boronic acid | 1.1 - 1.5 eq | (Scale Dependent) | Arylating Agent |

| Pd(PPh₃)₄ | 0.01 - 0.05 eq | (Scale Dependent) | Catalyst |

| Sodium Carbonate (2M aq.) | 2.0 - 3.0 eq | (Scale Dependent) | Base |

| Toluene/Ethanol | - | (Sufficient Volume) | Solvent |

| Temperature | - | 85 °C | Reaction Condition |

| Time | - | 4 - 12 hours | Reaction Condition |

Step 2: Chlorination of the Hydroxymethyl Group

Principle and Rationale: The hydroxyl group of the intermediate is a poor leaving group. To facilitate the subsequent nucleophilic substitution with triethyl phosphite, it must be converted into a better leaving group. Chlorination using thionyl chloride (SOCl₂) is a highly effective method for this purpose.[5][6] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular Sₙ2-type attack by the chloride ion, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts and driving the reaction to completion.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-5-(3-fluorophenyl)pyridine

-

Dissolve the starting material, (5-(3-fluorophenyl)pyridin-2-yl)methanol, in a suitable inert solvent such as toluene or dichloromethane (DCM).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) dropwise to the cooled solution. This reaction is exothermic and releases HCl gas.[1][2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature or gently heat (e.g., 45 °C) to ensure complete conversion.[1][2]

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Carefully quench the reaction by slowly adding it to a cooled saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess SOCl₂ and HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

The resulting crude 2-(chloromethyl)-5-(3-fluorophenyl)pyridine is often used in the next step without further purification.

Data Summary Table:

| Reagent/Parameter | Molar Ratio | Typical Quantity | Purpose |

| (5-(3-Fluorophenyl)pyridin-2-yl)methanol | 1.0 eq | (Scale Dependent) | Starting Material |

| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 eq | (Scale Dependent) | Chlorinating Agent |

| Toluene or DCM | - | (Sufficient Volume) | Solvent |

| Temperature | - | 0 °C to 45 °C | Reaction Condition |

| Time | - | 2 - 4 hours | Reaction Condition |

Step 3: Michaelis-Arbuzov Reaction

Principle and Rationale: The final step is the formation of the C-P bond to yield the target phosphonate. The Michaelis-Arbuzov reaction is the classic and most widely used method for synthesizing phosphonates.[7][8] The mechanism involves the Sₙ2 attack of the nucleophilic trivalent phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of 2-(chloromethyl)-5-(3-fluorophenyl)pyridine.[7] This forms a quasi-phosphonium salt intermediate. The displaced chloride ion then attacks one of the ethyl groups on the phosphonium intermediate in a second Sₙ2 reaction, yielding the final pentavalent phosphonate product and ethyl chloride as a volatile byproduct.[9]

Experimental Protocol: Synthesis of this compound

-

Place the crude 2-(chloromethyl)-5-(3-fluorophenyl)pyridine in a reaction flask.

-

Add an excess of triethyl phosphite. The phosphite often serves as both the reagent and the solvent.[10]

-

Heat the mixture, typically to a temperature between 120-160 °C, and maintain it for several hours.[7] The high temperature is necessary to drive the dealkylation of the phosphonium intermediate.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite by vacuum distillation.

-

Purify the resulting residue by column chromatography on silica gel to obtain the final product, this compound, typically as a clear, pale-yellow liquid or low-melting solid.[1][11]

Data Summary Table:

| Reagent/Parameter | Molar Ratio | Typical Quantity | Purpose |

| 2-(Chloromethyl)-5-(3-fluorophenyl)pyridine | 1.0 eq | (Scale Dependent) | Starting Material |

| Triethyl Phosphite | 3.0 - 5.0 eq | (Scale Dependent) | Phosphonating Agent |

| Temperature | - | 140 - 150 °C | Reaction Condition |

| Time | - | 4 - 16 hours | Reaction Condition |

Detailed Process Workflow

The following diagram illustrates the interconnectedness of the synthetic steps, highlighting the key inputs and outputs for each stage.

Caption: Detailed workflow of the synthesis process.

Characterization of Final Product

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

-

Appearance: Clear, pale-yellow liquid.[11]

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals.[1][2]

-

δ 1.3 (t, 6H, -OCH₂CH₃ )

-

δ 3.47 (d, J=22.0 Hz, 2H, P-CH₂ -Py)

-

δ 4.12 (q, 4H, -OCH₂ CH₃)

-

δ 7.10 - 7.83 (m, 6H, Ar-H)

-

δ 8.76 (d, 1H, Ar-H)

-

-

Purity (HPLC): ≥98.5%.[11]

-

Mass Spectrometry: To confirm the molecular weight (323.30 g/mol ).

Conclusion

The synthesis of this compound from 5-bromo-2-hydroxymethyl-pyridine can be reliably achieved through a three-step sequence involving a Suzuki-Miyaura coupling, chlorination, and a Michaelis-Arbuzov reaction. Each step utilizes well-established and robust chemical transformations, making the overall process suitable for laboratory-scale synthesis and amenable to scale-up for industrial production. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of complex pharmaceutical intermediates.

References

- 1. US20080004449A1 - Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate - Google Patents [patents.google.com]

- 2. US8329905B2 - Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate - Google Patents [patents.google.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 6. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]

- 10. scholars.unh.edu [scholars.unh.edu]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate (CAS 380894-77-9): Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate, identified by CAS number 380894-77-9, is a key intermediate in the synthesis of Vorapaxar, a potent antiplatelet agent. Understanding the chemical properties and unequivocally confirming the structure of this organophosphonate is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the chemical characteristics of this compound and a detailed, multi-faceted approach to its structure elucidation, grounded in established analytical techniques.

Physicochemical Properties

The compound is typically a white to off-white solid or a clear pale-yellow liquid, with its physical state being dependent on purity and ambient temperature.[1][2] It is soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetone, but insoluble in water.[3]

| Property | Value | Source(s) |

| IUPAC Name | Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate | [4] |

| CAS Number | 380894-77-9 | [4] |

| Molecular Formula | C₁₆H₁₉FNO₃P | [5] |

| Molecular Weight | 323.30 g/mol | |

| Physical Form | White to off-white solid or clear pale-yellow liquid | [1][2] |

| Melting Point | 61-63 °C | [6] |

| Boiling Point | Predicted: 445.2 ± 45.0 °C; Experimental: 285-290 °C (decomposes) | [3][6] |

| Density | Predicted: 1.191 ± 0.06 g/cm³; Experimental: 1.23 g/cm³ at 25 °C | [3][6] |

| Solubility | Miscible with DCM, THF, and acetone; insoluble in water | [3] |

Synthesis and Reaction Mechanism

The synthesis of Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a pyridine derivative and a fluorinated phenyl ring.

Synthetic Protocol

A common synthetic route involves the reaction of diethyl (5-bromopyridin-2-yl)methylphosphonate with 3-fluorophenylboronic acid.[6] The reaction is catalyzed by a palladium catalyst, such as 5% palladium on carbon (Pd/C), in the presence of a base like sodium carbonate.[6] The choice of a biphasic solvent system, for instance, isobutyl acetate and water, facilitates the reaction and subsequent work-up.[6]

Step-by-Step Synthesis Workflow:

Caption: Synthetic workflow for Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate.

Monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion.[6] The subsequent work-up involves filtering the catalyst, separating the organic layer, washing with brine, and concentrating the solution.[6] Crystallization from a suitable solvent system, such as a mixture of isobutyl acetate and heptane, yields the final product.[6]

Structure Elucidation: A Multi-technique Approach

The definitive confirmation of the chemical structure of Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate requires the synergistic application of various spectroscopic techniques.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The reported ¹H NMR spectrum in deuterated chloroform (CDCl₃) provides a detailed fingerprint of the proton environments within the molecule.[6]

Reported ¹H NMR Data (CDCl₃): δ 1.3 (t, J=7.05Hz, 6H), 3.47 (d, J=22.02Hz, 2H), 4.12 (q, J=7.08Hz, 4H), 7.10 (ddd, J=8.42, 2.55, 0.88 Hz, 1H), 7.28 (ddd, J=9.85, 2.36, 1.80 Hz, 1H), 7.36 (dt, J=7.86, 1.27 Hz, 1H), 7.46 (m, 1H), 7.83 (ddd, J=8.1, 2.2, 0.32 Hz, 1H), 8.76 (d, J=2.38, 1H).[6]

Interpretation of the ¹H NMR Spectrum:

-

δ 1.3 (t, J=7.05Hz, 6H): This triplet, integrating to 6 protons, is characteristic of the two methyl groups (-CH₃) of the diethyl phosphonate moiety. The triplet multiplicity arises from the coupling with the adjacent methylene protons (-CH₂-).

-

δ 4.12 (q, J=7.08Hz, 4H): The quartet, integrating to 4 protons, corresponds to the two methylene groups (-O-CH₂-) of the diethyl phosphonate. The quartet splitting is due to coupling with the neighboring methyl protons.

-

δ 3.47 (d, J=22.02Hz, 2H): This doublet, integrating to 2 protons, is assigned to the methylene group (-CH₂-) directly attached to the phosphorus atom and the pyridine ring. The significant doublet splitting with a large coupling constant (J=22.02 Hz) is a hallmark of a two-bond coupling to the phosphorus nucleus (²JHP).

-

δ 7.10 - 7.83 (m, 4H): This complex multiplet region corresponds to the four protons of the 3-fluorophenyl ring. The splitting patterns (ddd, dt, m) are consistent with a meta-substituted benzene ring, further complicated by coupling to the fluorine atom.

-

δ 8.76 (d, J=2.38, 1H): This doublet in the downfield region is characteristic of the proton at the 6-position of the pyridine ring, deshielded by the electronegative nitrogen atom. The small coupling constant indicates a meta-coupling.

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping (Predicted)

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (ethoxy) | ~16 | Typical range for methyl carbons in an ethyl ester.[10] |

| -O-CH₂- (ethoxy) | ~62 | Methylene carbons adjacent to oxygen in an ethyl ester.[10] |

| -CH₂-P | ~35 (doublet) | Methylene carbon directly bonded to phosphorus, showing a ¹JCP coupling.[11] |

| Pyridine C2 | ~158 | Carbon adjacent to nitrogen in the pyridine ring.[12] |

| Pyridine C3, C4, C5 | ~120-140 | Aromatic carbons of the pyridine ring. |

| Pyridine C6 | ~150 | Carbon adjacent to nitrogen in the pyridine ring.[12] |

| Fluorophenyl C1' | ~140 (doublet) | Carbon attached to the pyridine ring. |

| Fluorophenyl C3' | ~163 (doublet) | Carbon bonded to fluorine, exhibiting a large ¹JCF coupling. |

| Fluorophenyl C2', C4', C5', C6' | ~114-131 | Aromatic carbons of the fluorophenyl ring, with shifts influenced by the fluorine substituent.[13] |

³¹P NMR Spectroscopy: Direct Observation of Phosphorus (Predicted)

³¹P NMR spectroscopy is a highly specific and sensitive technique for characterizing organophosphorus compounds.[14] For diethyl alkylphosphonates, the ³¹P chemical shift is influenced by the electronic and steric nature of the alkyl group.[15]

Predicted ³¹P NMR Chemical Shift:

-

A single resonance is expected in the proton-decoupled ³¹P NMR spectrum.

-

Based on data for similar diethyl benzylphosphonates, the chemical shift is predicted to be in the range of δ 20-30 ppm .[15] This downfield shift from the reference (85% H₃PO₄) is characteristic of phosphonates.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis (Predicted)

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.[16]

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 323, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of organophosphonates often involves cleavages at the C-P bond and within the ester groups.[17][18] A plausible fragmentation pathway for Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate is outlined below.

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The comprehensive analysis presented in this guide, integrating chemical property data with a multi-pronged spectroscopic approach, provides a robust framework for the characterization and structural confirmation of Diethyl [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonate (CAS 380894-77-9). The detailed interpretation of ¹H NMR data, coupled with predictive analysis of ¹³C NMR, ³¹P NMR, and mass spectrometry, offers a high degree of confidence in the assigned structure. For researchers and professionals in drug development, this level of analytical rigor is essential for ensuring the integrity of starting materials and the quality of the final pharmaceutical products.

References

- 1. Diethyl cyanomethylphosphonate(2537-48-6) 13C NMR spectrum [chemicalbook.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. compoundchem.com [compoundchem.com]

- 10. DIETHYL ETHYLPHOSPHONATE(78-38-6) 13C NMR spectrum [chemicalbook.com]

- 11. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 15. benchchem.com [benchchem.com]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. chemguide.co.uk [chemguide.co.uk]

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate mechanism of action in thrombin receptor antagonism

An in-depth technical guide on the core mechanism of action of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate in thrombin receptor antagonism.

Introduction: A New Frontier in Antiplatelet Therapy

Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade and a potent activator of platelets through the cleavage and activation of Protease-Activated Receptors (PARs), primarily PAR-1. The activation of PAR-1 on platelets leads to a cascade of intracellular events, culminating in platelet aggregation and thrombus formation. Consequently, antagonism of PAR-1 has emerged as a promising strategy for the development of novel antiplatelet therapies for the prevention of arterial thrombosis. While several PAR-1 antagonists have been developed, the quest for compounds with improved efficacy, safety, and pharmacokinetic profiles continues.

This technical guide delves into the mechanistic underpinnings of a novel class of PAR-1 antagonists, exemplified by this compound. We will explore its hypothesized mechanism of action, the experimental methodologies to validate its activity, and its potential as a therapeutic agent.

The Thrombin Receptor (PAR-1): A Unique Mechanism of Activation

Unlike conventional receptor-ligand interactions, PAR-1 activation is an irreversible proteolytic process. Thrombin cleaves the N-terminal exodomain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand," binding to the extracellular loop 2 (ECL2) of the receptor to induce a conformational change and initiate downstream signaling.

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

Introduction

Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate is a key intermediate in the synthesis of Vorapaxar, a potent protease-activated receptor-1 (PAR-1) antagonist used for the reduction of thrombotic cardiovascular events.[1] The precise structural elucidation and purity assessment of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the comprehensive characterization of this molecule.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound. While experimentally obtained spectra are not publicly available in peer-reviewed literature, this document offers a robust theoretical interpretation based on fundamental principles and spectral data of analogous structures. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control, enabling them to anticipate, interpret, and verify the spectroscopic features of this important synthetic intermediate.

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. This compound possesses a unique combination of functional groups that give rise to characteristic spectroscopic signals.

-

Core Heterocyclic System: A substituted pyridine ring forms the core of the molecule.

-

Aromatic Moieties: The structure includes a 3-fluorophenyl group attached to the pyridine ring.

-

Phosphonate Ester: A diethyl phosphonate group is connected to the pyridine ring via a methylene bridge.

These features, including the various types of protons and carbons, the phosphorus center, and the specific bonds, will be systematically analyzed in the following sections.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR spectra will provide definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methylene, and ethyl protons. The chemical shifts are influenced by the electronic environment and spin-spin coupling to neighboring protons and the phosphorus atom.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Integration |

| H6 (Pyridine) | 8.6 - 8.8 | d | J(H6-H4) ≈ 2.0 | 1H |

| H4 (Pyridine) | 7.8 - 8.0 | dd | J(H4-H3) ≈ 8.0, J(H4-H6) ≈ 2.0 | 1H |

| H3 (Pyridine) | 7.3 - 7.5 | d | J(H3-H4) ≈ 8.0 | 1H |

| H2', H4', H5', H6' (Fluorophenyl) | 7.0 - 7.6 | m | 4H | |

| CH₂ (Methylene Bridge) | 3.2 - 3.5 | d | J(H-P) ≈ 22.0 | 2H |

| OCH₂ (Ethyl) | 3.9 - 4.2 | qd | J(H-H) ≈ 7.0, J(H-P) ≈ 7.0 | 4H |

| CH₃ (Ethyl) | 1.2 - 1.4 | t | J(H-H) ≈ 7.0 | 6H |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.0 - 8.8 ppm): The three protons on the pyridine ring will appear as distinct signals due to their different electronic environments. The H6 proton, being adjacent to the nitrogen, is expected to be the most deshielded. The protons of the 3-fluorophenyl ring will appear as a complex multiplet due to proton-proton and proton-fluorine couplings.

-

Methylene Bridge (3.2 - 3.5 ppm): The two protons of the methylene group connecting the pyridine ring to the phosphorus atom will appear as a doublet due to coupling with the ³¹P nucleus. The large coupling constant (around 22 Hz) is characteristic of a two-bond H-P coupling.

-

Ethyl Groups (1.2 - 1.4 and 3.9 - 4.2 ppm): The two ethyl groups of the phosphonate ester are chemically equivalent. The methylene protons (OCH₂) will appear as a quartet of doublets due to coupling with the methyl protons (triplet) and the phosphorus atom. The methyl protons (CH₃) will appear as a triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected C-P Coupling (Hz) |

| Pyridine C2 | 155 - 160 | J(C-P) ≈ 5-10 |

| Pyridine C3 | 120 - 125 | |

| Pyridine C4 | 135 - 140 | |

| Pyridine C5 | 130 - 135 | |

| Pyridine C6 | 148 - 152 | |

| Fluorophenyl C1' | 140 - 145 | |

| Fluorophenyl C2' | 115 - 120 (d, J(C-F) ≈ 20-25) | |

| Fluorophenyl C3' | 161 - 164 (d, J(C-F) ≈ 240-250) | |

| Fluorophenyl C4' | 113 - 118 (d, J(C-F) ≈ 20-25) | |

| Fluorophenyl C5' | 130 - 135 | |

| Fluorophenyl C6' | 122 - 127 | |

| CH₂ (Methylene Bridge) | 30 - 35 | J(C-P) ≈ 135-145 |

| OCH₂ (Ethyl) | 60 - 65 | J(C-P) ≈ 5-10 |

| CH₃ (Ethyl) | 15 - 20 | J(C-P) ≈ 5-10 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (113 - 164 ppm): The spectrum will show distinct signals for all the aromatic carbons. The carbon attached to the fluorine atom (C3') will appear as a doublet with a large C-F coupling constant. The carbons ortho and para to the fluorine will also show smaller C-F couplings.

-

Methylene Bridge Carbon (30 - 35 ppm): This carbon will appear as a doublet with a very large one-bond C-P coupling constant, which is a key diagnostic signal.

-

Ethyl Group Carbons (15 - 20 and 60 - 65 ppm): The methylene and methyl carbons of the ethyl groups will also exhibit coupling to the phosphorus atom, though with smaller coupling constants.

Predicted ³¹P NMR Spectrum

The ³¹P NMR spectrum is a simple yet highly informative experiment for this molecule.

-

Predicted Chemical Shift: A single resonance is expected in the range of +20 to +25 ppm (relative to 85% H₃PO₄). This chemical shift is characteristic of an alkyl phosphonate ester. The signal will likely be a complex multiplet in a proton-coupled spectrum due to coupling with the methylene and ethoxy protons. In a proton-decoupled spectrum, it will appear as a sharp singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C, C=N (Aromatic) | 1450 - 1600 | Medium to Strong |

| P=O (Phosphoryl) | 1230 - 1260 | Strong, Sharp |

| P-O-C (Phosphonate Ester) | 1020 - 1050 | Strong |

| C-F (Aryl Fluoride) | 1100 - 1250 | Strong |

Interpretation of the IR Spectrum:

The IR spectrum will be dominated by a strong, sharp absorption band around 1230-1260 cm⁻¹ corresponding to the P=O stretching vibration. Other key absorptions will include the P-O-C and C-F stretching vibrations, as well as the characteristic bands for the aromatic rings and aliphatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 323 .

-

Major Fragmentation Pathways:

-

Loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 278 .

-

Loss of an ethylene molecule (CH₂=CH₂) from the m/z 278 fragment to give a fragment at m/z 250 .

-

Cleavage of the C-P bond to generate the pyridinylmethyl cation at m/z 170 .

-

Formation of the diethyl phosphonate cation at m/z 137 .

-

References

Physical and chemical properties of [[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

[[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester is a key organophosphorus compound with significant applications in pharmaceutical synthesis. Its structure, featuring a fluorophenyl-substituted pyridine moiety linked to a diethyl phosphonate group, makes it a valuable intermediate in the development of therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and insights into its primary application, particularly in the synthesis of thrombin receptor antagonists.

Chemical Identity and Properties

This section details the fundamental chemical and physical characteristics of [[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester, providing a foundational understanding for its handling and application.

Chemical Structure:

-

Chemical Name: [[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester[1][2]

-

Molecular Weight: 323.30 g/mol [4]

Physicochemical Properties:

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Clear pale-yellow liquid or amorphous solid | [1][7] |

| Melting Point | 61-63 °C | [8] |

| Boiling Point | 445.2 ± 45.0 °C (Predicted) | [2][5] |

| Density | 1.191 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Miscible with dichloromethane (DCM), tetrahydrofuran (THF), and acetone; insoluble in water.[1] | [1][7] |

| pKa | 3.44 ± 0.23 (Predicted) | [2] |

| Odor | Characteristic ester-like aroma | [1] |

Spectroscopic Data:

The ¹H NMR spectrum provides crucial information for the structural confirmation of the compound.

-

¹H NMR (CDCl₃): δ 1.3 (t, J=7.05Hz, 6H), 3.47 (d, J=22.02Hz, 2H), 4.12 (q, J=7.08Hz, 4H), 7.10 (ddd, J=8.42, 2.55, 0.88, Hz, 1H), 7.28 (ddd, J=9.85, 2.36, 1.80 Hz, 1H), 7.36 (dt, J=7.86, 1.27, Hz, 1H), 7.46 (m, 1H), 7.83 (ddd, J=8.1, 2.2, 0.32 Hz, 1H), 8.76 (d, J=2.38, 1H).[8]

Synthesis and Mechanism

The synthesis of [[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester is primarily achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This method offers high efficiency and functional group tolerance, making it a preferred route in organic synthesis.

Synthetic Protocol

The following protocol is based on a patented synthesis method.[8]

Materials:

-

Diethyl (5-bromopyridin-2-yl)methylphosphonate

-

3-Fluorophenylboronic acid

-

5% Palladium on carbon (Pd/C), 50% wet

-

Sodium carbonate (Na₂CO₃)

-

Isobutyl acetate

-

Water

-

Heptane

-

25% Sodium hydroxide solution

-

2% Sodium chloride solution

-

Darco (activated carbon)

Step-by-Step Procedure:

-

To a reaction vessel, add diethyl (5-bromopyridin-2-yl)methylphosphonate (100 g, 0.29 mol), 5% Pd/C (5.0 g), 3-fluorophenylboronic acid (61 g, 0.44 mol), and sodium carbonate (100 g, 0.94 mol).

-

Add 600 ml of isobutyl acetate and stir the mixture.

-

Add 400 ml of water and heat the stirred mixture to 70-80°C for at least 3 hours. Monitor the reaction completion by HPLC.

-

Upon completion, cool the reaction mixture to 25°C and filter to remove the Pd/C catalyst.

-

Wash the catalyst filter cake with 200 ml of isobutyl acetate and 100 ml of water.

-

Adjust the pH of the combined filtrate to 11-13 using a 25% sodium hydroxide solution, maintaining the temperature between 20°C and 30°C.

-

Separate the organic layer and wash it with 500 ml of water.

-

Wash the organic layer with 300 ml of 2% sodium chloride solution.

-

Add Darco (10 g) to the organic layer, stir for 1 hour, and then filter.

-

Concentrate the organic layer and add 1000 ml of heptane to the cold concentrate over 2.5-3 hours, maintaining the temperature between 15°C and 25°C.

-

Cool the mixture to -15°C to -5°C over 3 hours and stir for 1 hour.

-

Filter the crystalline solid, wash with 200 ml of heptane, and dry under vacuum at 25°C to 35°C to yield the final product.

Reaction Mechanism: Suzuki-Miyaura Coupling

The core of the synthesis is the Suzuki-Miyaura coupling, a powerful carbon-carbon bond-forming reaction. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Chemical Reactivity and Stability

Phosphonate esters, including the title compound, exhibit characteristic reactivity and stability profiles.

-

Hydrolysis: Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions.[12][13] The stability is pH-dependent, with increased degradation at pH extremes.[13]

-

Thermal Stability: While generally stable, decomposition can occur at elevated temperatures, as indicated by the boiling point with decomposition.[1]

-

Biodegradation: The carbon-phosphorus (C-P) bond in phosphonates is notably resistant to chemical hydrolysis, thermal decomposition, and photolysis.[14] However, certain microorganisms have evolved pathways to cleave the C-P bond.[14][15]

-

Storage: For optimal stability, the compound should be stored at 2-8°C under a dry, inert atmosphere.[1] It has low hygroscopicity.[1]

Application in Pharmaceutical Synthesis

[[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester is a crucial intermediate in the synthesis of vorapaxar, a potent and selective antagonist of the protease-activated receptor-1 (PAR-1).[8][16][17][18] Vorapaxar is used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or with peripheral arterial disease.[17][18]

Role in Vorapaxar Synthesis

The phosphonate group in the title compound is a key functional handle that facilitates the formation of a crucial carbon-carbon bond in the synthesis of the complex himbacine-based scaffold of vorapaxar.

Thrombin Receptor (PAR-1) Signaling Pathway

Vorapaxar exerts its therapeutic effect by inhibiting the PAR-1 signaling pathway, which is a key mechanism in thrombin-mediated platelet activation.[17] Thrombin, a serine protease, cleaves the N-terminus of the PAR-1 receptor, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling.[19][20][21] This signaling cascade involves G-protein coupling and ultimately results in platelet aggregation.[20][21]

Caption: Simplified PAR-1 signaling pathway and the inhibitory action of vorapaxar.

Conclusion

[[5-(3-Fluorophenyl)-2-pyridinyl]methyl]phosphonic acid diethyl ester is a well-characterized compound with significant utility in medicinal chemistry. Its synthesis via the robust Suzuki-Miyaura coupling and its crucial role as a precursor to the anti-thrombotic agent vorapaxar highlight its importance in modern drug development. A thorough understanding of its physical and chemical properties is essential for its effective and safe use in research and manufacturing settings.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. Phosphonic acid, [[5-(3-fluorophenyl)-2-pyridinyl]Methyl]-, diethyl ester | 380894-77-9 [chemicalbook.com]

- 4. [5-(3-fluorophenyl)-pyridin-2-ylmethyl]-phosphonic Acid Diethyl Ester at Best Price in Shanghai | Chemvon Biotechnology (shanghai) Co. Ltd. [tradeindia.com]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. nexconn.com [nexconn.com]

- 7. [[5-(3-fluorophenyl)-2-pyridinyl]methyl]phosphonic Acid Diethyl Ester at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]

- 8. US20080004449A1 - Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate - Google Patents [patents.google.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. Phosphonate - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. protein.bio.msu.ru [protein.bio.msu.ru]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of novel and potent vorapaxar analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Vorapaxar | C29H33FN2O4 | CID 10077130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Vorapaxar: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

- 20. mdpi.com [mdpi.com]

- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]

Technical Guide: A Strategic Approach to Unveiling the Bioactivity of Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate

An in-depth technical guide by a Senior Application Scientist.

Abstract

This guide delineates a comprehensive, multi-tiered strategy for the biological activity screening of the novel compound, Diethyl ((5-(3-fluorophenyl)pyridin-2-yl)methyl)phosphonate. As a molecule of unknown biological potential, a systematic and hypothesis-driven approach is paramount. We will forego a rigid, templated screening cascade in favor of a bespoke workflow derived from the compound's distinct chemical features: a pyridine core, a 3-fluorophenyl moiety, and a diethyl phosphonate functional group. This document provides not just the protocols, but the scientific rationale underpinning each experimental decision, empowering researchers to generate robust, interpretable, and actionable data. The methodologies detailed herein range from initial cytotoxicity profiling and enzymatic inhibition assays to targeted cell-based mechanistic studies, forming a self-validating system for hit identification and preliminary mechanism-of-action studies.

Introduction: A Rationale Rooted in Chemical Structure

The compound this compound is, to our knowledge, a novel chemical entity with no pre-existing biological data in the public domain. Therefore, our screening strategy must be built upon a foundation of chemical intuition. The molecule's structure presents three key pharmacophores that suggest distinct avenues for biological interaction:

-

Aminopyridine Core: The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives are known to exhibit a vast spectrum of activities, including kinase inhibition and interaction with G-protein coupled receptors (GPCRs).

-

Organophosphonate Group: The diethyl phosphonate moiety is a critical feature. Phosphonates are stable mimics of the tetrahedral transition state of phosphate or carboxylate hydrolysis. This makes them classic inhibitors of enzymes that process such substrates, including proteases (e.g., serine proteases, matrix metalloproteinases) and phosphatases, many of which are implicated in cancer and inflammatory diseases.

-

3-Fluorophenyl Moiety: The fluorinated phenyl ring significantly impacts the molecule's physicochemical properties, such as lipophilicity and metabolic stability. The fluorine atom can also engage in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity for a protein target.

Based on this structural analysis, our screening strategy will prioritize the investigation of its potential as an anticancer agent and an enzyme inhibitor .

Logical Workflow for Screening a Novel Compound

The following diagram illustrates the proposed high-level workflow, designed to move from broad phenotypic screening to more specific, target-based assays.

Crystal Structure Analysis of Fluorinated Phosphonic Acid Esters: From Synthesis to Structural Elucidation

An In-depth Technical Guide:

Introduction: The Significance of Structural Insight

Fluorinated phosphonic acid esters represent a class of molecules with significant and growing importance in drug development and materials science. The incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them valuable motifs in medicinal chemistry[1]. Similarly, the phosphonic acid ester group provides a key structural and functional element, known for its ability to mimic phosphates, chelate metals, and participate in extensive hydrogen bonding networks[2][3].

Understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is a prerequisite for rational drug design, the development of novel materials, and the interpretation of structure-activity relationships (SAR)[4]. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure, providing high-resolution data on bond lengths, bond angles, conformational preferences, and intermolecular interactions[4][5].

This guide provides a comprehensive walkthrough of the entire crystal structure analysis workflow for fluorinated phosphonic acid esters. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale—the "why" behind the "how"—to navigate the unique challenges presented by this fascinating class of compounds.

Overall Workflow: A Bird's-Eye View

The journey from a synthesized compound to a fully refined crystal structure is a multi-stage process. Each step is critical and builds upon the success of the previous one. The diagram below provides a high-level overview of this workflow.

Caption: High-level workflow for crystal structure analysis.

PART 1: The Crucial First Step: Synthesis and Crystallization

The adage "garbage in, garbage out" is acutely true in crystallography. The quality of the final structure is fundamentally limited by the quality of the single crystal, which in turn depends on the purity of the compound and the success of the crystallization experiment.

Synthesis and Purification

The synthesis of fluorinated phosphonic acid esters can be achieved through various established routes, such as the Michaelis-Arbuzov reaction followed by fluorination, or by using fluorinated building blocks from the outset[6][7]. A critical, and often underestimated, step is the rigorous purification of the final compound. The high polarity of the phosphonic acid ester moiety can make purification challenging, often requiring techniques beyond standard silica gel chromatography[2].

Expert Insight: Why is extreme purity so important? Even small amounts of a closely related impurity can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to crystallographic disorder and a poorly resolved structure. It is often the purification, not the crystallization, that is the rate-limiting step[2][8].

The Art and Science of Crystallization

Crystallization is the process of forming a highly ordered, solid crystalline lattice from a solution[9]. For compounds like fluorinated phosphonic acid esters, which possess both polar (phosphonate) and potentially non-polar (fluorinated alkyl/aryl) regions, finding suitable crystallization conditions can be a significant hurdle. Phosphonic acids and their esters are notoriously difficult to crystallize, often yielding oils or sticky solids[10].

Causality behind Common Challenges:

-

High Polarity: The P=O and P-O-C bonds are highly polar, leading to strong dipole-dipole interactions that can favor amorphous precipitation over ordered crystal growth[8].

-

Hydrogen Bonding: While the ester form lacks the acidic protons of a phosphonic acid, the phosphoryl oxygen is a potent hydrogen bond acceptor. Interactions with residual water or protic solvents can lead to the formation of non-crystalline hydrated complexes[2].

-

Fluorine Interactions: The presence of fluorine introduces further complexity. While often considered "lipophobic," fluorine can participate in a range of weak interactions, including C-H···F and F···F contacts, which can influence crystal packing in subtle but profound ways[11][12].

-

Conformational Flexibility: The P-O-C-C torsion angles can often adopt multiple low-energy conformations, making it difficult for the molecule to settle into a single, repeating unit cell.

Experimental Protocol: Screening for Crystallization Conditions

This protocol outlines a standard approach using slow evaporation and vapor diffusion to screen for initial crystallization "hits."

Materials:

-

Highly purified fluorinated phosphonic acid ester (5-20 mg).

-

A selection of high-purity solvents (e.g., acetone, acetonitrile, ethanol, methanol, ethyl acetate, dichloromethane, hexane, toluene).

-

Small glass vials (e.g., 1-dram vials).

-

A larger vial or beaker to act as an outer chamber for vapor diffusion.

Step-by-Step Methodology:

-

Solubility Testing (The Foundation):

-

Place ~1-2 mg of your compound into several small vials.

-

Add a common solvent (e.g., acetone) dropwise until the solid dissolves. Note the approximate solubility.

-

Repeat with a range of solvents to identify a "good" solvent (dissolves the compound well) and a "poor" or "anti-solvent" (in which the compound is insoluble or poorly soluble). A good crystallization system often involves a pair of miscible good/poor solvents.

-

-

Method A: Slow Evaporation:

-

Dissolve 5-10 mg of the compound in a minimal amount of a relatively volatile "good" solvent in a small vial.

-

Cover the vial with a cap, or Parafilm, and poke 1-3 small holes in it with a needle. The number of holes controls the evaporation rate.

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

-

Causality: As the solvent evaporates, the concentration of the solute increases slowly, eventually reaching supersaturation and promoting the nucleation of a small number of well-ordered crystals rather than rapid precipitation[9].

-

-

Method B: Vapor Diffusion:

-

Dissolve 5-10 mg of the compound in a minimal amount of the "good" solvent in a small, open inner vial.

-

Place this inner vial inside a larger, sealable outer chamber (e.g., a beaker sealed with Parafilm).

-

Add 1-2 mL of the "poor" anti-solvent to the bottom of the outer chamber, ensuring the level is below the top of the inner vial.

-

Seal the outer chamber and leave it undisturbed.

-

Causality: The more volatile anti-solvent will slowly diffuse in the vapor phase into the "good" solvent in the inner vial. This gradually lowers the solubility of the compound in the mixed solvent system, driving it towards supersaturation and crystallization[13]. This is often a gentler and more controlled method than slow evaporation.

-

-

Monitoring and Harvesting:

-

Check the vials periodically under a microscope without disturbing them.

-

Once suitable crystals have formed, they must be harvested carefully using a small loop or a pipette with the tip cut off.

-

PART 2: The Core Technique: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the next phase is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Caption: The experimental workflow for SC-XRD data collection.

Experimental Protocol: Data Acquisition

This protocol provides a generalized overview of the steps performed on a modern X-ray diffractometer.

Step-by-Step Methodology:

-

Crystal Selection and Mounting:

-

Under a microscope, select a single crystal that is free of cracks, defects, or satellite growths. Ideal dimensions are typically in the range of 0.1-0.3 mm.

-

Using a cryoloop, carefully scoop up the crystal along with a small amount of its mother liquor or a protective cryo-oil.

-

Mount the loop onto a goniometer head.

-

-

Cryo-Cooling:

-

Immediately place the mounted crystal into a cold stream of nitrogen gas (typically 100 K or -173 °C).

-

Causality: Cooling is essential for two reasons. First, it significantly reduces atomic thermal vibrations, leading to less diffuse scattering and higher resolution data. Second, it mitigates radiation damage caused by the high-intensity X-ray beam breaking chemical bonds.

-

-

Data Collection:

-

The mounted crystal is placed on the diffractometer. The instrument's software, guided by the operator, automatically centers the crystal in the X-ray beam.

-

A series of diffraction images are taken as the crystal is rotated. From these initial images, the software determines the unit cell parameters and the crystal's symmetry (Bravais lattice).

-

Based on the crystal's symmetry, a data collection strategy is calculated to ensure that a complete and redundant dataset is collected. This involves rotating the crystal through a specific series of angles while exposing it to the X-ray beam.

-

The full data collection run is executed, which can take from a few hours to a day, depending on the crystal's scattering power and the X-ray source.

-

PART 3: From Data to Structure: Solution and Refinement

The raw diffraction data is a collection of thousands of reflection intensities. The next steps involve computationally converting this data into a chemically meaningful atomic model.

Structure Solution

The "phase problem" is the central challenge in crystallography. While we can measure the intensities (amplitudes) of the diffracted X-rays, their phase information is lost. Structure solution is the process of finding these missing phases to generate an initial electron density map. For small molecules like fluorinated phosphonic acid esters, this is almost always achieved using direct methods, a powerful mathematical approach that uses statistical relationships between reflection intensities to estimate the phases.

Structure Refinement

The initial model from direct methods is a good starting point, but it is not yet accurate. Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.

Trustworthiness through Self-Validation: A key aspect of refinement is monitoring the R-factors, primarily R1. This value is a measure of the disagreement between the observed and calculated structure factor amplitudes. A typical R1 value for a well-refined small molecule structure is below 5% (0.05). The process is self-validating because incorrect atomic assignments or a flawed model will stubbornly refuse to refine to a low R-factor.

Special Considerations for Fluorinated Compounds:

-

Electron Density: Fluorine is a highly electronegative and electron-rich atom. This can sometimes cause ripples in the difference Fourier map (a map showing where electron density is missing or in excess in the model), which can be mistaken for disorder or other features if not handled carefully.

-

Disorder: Perfluoroalkyl chains, in particular, are prone to conformational or rotational disorder within the crystal lattice. Modeling this disorder correctly is crucial for an accurate structure and requires careful analysis of the electron density map and the use of appropriate refinement restraints.

PART 4: Interpreting the Structure: Analysis and Validation

With a fully refined model, the final step is to analyze the structure and validate its quality.

Data Presentation and Analysis

The final output is a set of atomic coordinates that defines the molecule's three-dimensional structure. This data allows for the detailed analysis of:

-

Bond Lengths and Angles: Comparing these to established values can confirm the chemical identity and reveal any strain or unusual electronic effects.

-

Torsion Angles and Conformation: This reveals the molecule's preferred shape in the solid state.

-

Intermolecular Interactions: This is a particularly rich area for fluorinated phosphonic acid esters. One can identify and quantify hydrogen bonds involving the phosphoryl oxygen, as well as weaker interactions like C-H···F, C-F···π, and F···F contacts that dictate the crystal packing[12][14].

Table: Example Crystallographic Data

The following table summarizes typical data that would be reported for a successful crystal structure determination of a fluorinated phosphonic acid ester.

| Parameter | Example Value | Significance |

| Formula | C₁₀H₁₀F₃O₃P | Chemical formula of the compound. |

| Formula Weight | 282.15 g/mol | Molar mass. |

| Crystal System | Monoclinic | One of the seven crystal systems describing the lattice symmetry. |

| Space Group | P2₁/c | The specific symmetry operations present in the unit cell.[15] |

| a, b, c [Å] | 10.123(1), 8.456(1), 14.789(2) | The dimensions of the unit cell.[15] |

| β [°] | 105.34(1) | The angle of the unit cell for a monoclinic system.[15] |

| Volume [ų] | 1223.4(3) | The volume of a single unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| ρ (calculated) [g/cm³] | 1.532 | The calculated density of the crystal. |

| μ [mm⁻¹] | 0.25 | The X-ray absorption coefficient of the material. |

| Reflections Collected | 8150 | Total number of diffraction spots measured. |

| Independent Reflections | 2450 [R(int) = 0.035] | Number of unique reflections after accounting for symmetry. R(int) indicates data quality.[15] |

| Final R1 [I > 2σ(I)] | 0.041 | A primary measure of the agreement between the model and data for observed reflections. Lower is better. |

| wR2 (all data) | 0.105 | A secondary measure of agreement for all data. |

| Goodness-of-Fit (S) | 1.03 | Should be close to 1 for a good refinement.[15] |

Validation and Deposition

Before publication, the structural model must be rigorously validated. This is typically done using software like checkCIF, which automatically checks the structure for geometric reasonableness, consistency, and compliance with crystallographic conventions. Once validated, the data should be deposited in a public repository like the Cambridge Structural Database (CSD) to make it available to the wider scientific community.

Conclusion

The crystal structure analysis of fluorinated phosphonic acid esters is a powerful technique that provides unparalleled insight into their molecular architecture. Success hinges on a methodical approach that begins with meticulous synthesis and purification, followed by patient and creative crystallization screening. The subsequent steps of X-ray data collection, structure solution, and refinement, while computationally intensive, are governed by well-established principles. By understanding the causality behind each experimental choice and being mindful of the unique challenges posed by the fluorine and phosphonate moieties, researchers can reliably obtain the high-quality structural data needed to drive innovation in medicine and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. unifr.ch [unifr.ch]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Development of Himbacine Analogs from Phosphonate Intermediates

A Senior Application Scientist's Perspective on Navigating Chemical Synthesis and Biological Activity

Foreword: The Enduring Legacy of Natural Products in Modern Drug Discovery

The intricate molecular architectures of natural products have historically served as a profound source of inspiration for the development of novel therapeutics. Himbacine, an alkaloid isolated from the bark of Australian magnolias, exemplifies this principle.[1][2] Initially investigated for its potent muscarinic receptor antagonist properties in the context of Alzheimer's disease research, the therapeutic trajectory of himbacine took a pivotal turn, leading to the development of analogs with significant activity as thrombin receptor antagonists.[1] This guide provides a comprehensive technical overview of the discovery and development of himbacine analogs, with a specialized focus on the strategic implementation of phosphonate intermediates in their synthesis. We will delve into the rationale behind key experimental choices, present detailed synthetic protocols, and explore the structure-activity relationships that have guided this fascinating journey from a natural product lead to clinically evaluated drug candidates.

The Himbacine Scaffold: A Privileged Structure for Therapeutic Intervention

Himbacine possesses a complex tricyclic core structure, which has proven to be a versatile scaffold for chemical modification.[2] Its initial promise as a muscarinic M2 receptor antagonist spurred extensive synthetic efforts to explore the structure-activity landscape.[3][4][5][6] However, the most significant breakthrough in the therapeutic application of the himbacine core came with the discovery of its potent antagonism of the Protease-Activated Receptor 1 (PAR-1), a key player in thrombin-mediated platelet aggregation.[7][8] This discovery led to the development of Vorapaxar, a himbacine analog that has been approved by the FDA as a first-in-class antiplatelet agent.[1][7][8] The success of Vorapaxar has validated the himbacine scaffold as a "privileged structure" in drug discovery, justifying the continued exploration of novel analogs with improved pharmacological profiles.[7][8][9][10][11][12][13][14]

The Strategic Advantage of Phosphonate Intermediates in Himbacine Analog Synthesis

The synthesis of complex molecules like himbacine and its analogs often requires robust and stereoselective methods for carbon-carbon bond formation. Phosphonate-based reagents, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction, have emerged as a powerful tool in this endeavor.[15][16][17][18][19]

Causality Behind the Choice of Phosphonate-Based Methodologies:

-

Enhanced Nucleophilicity and Reactivity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts used in the classical Wittig reaction.[17] This allows for reliable reactions with a broader range of aldehydes and ketones, including sterically hindered substrates often encountered in complex natural product synthesis.

-

Stereochemical Control: The HWE reaction typically exhibits a high degree of stereoselectivity, favoring the formation of (E)-alkenes.[15][17][18] This is crucial for establishing the correct geometry of the vinyl linkage that connects the tricyclic core to the heterocyclic side chain in many himbacine analogs, a key determinant of biological activity.

-

Simplified Purification: A significant practical advantage of the HWE reaction is that the phosphate byproduct is water-soluble, facilitating its removal from the reaction mixture through simple aqueous extraction.[16][18] This simplifies the purification process, which is a critical consideration in multi-step synthetic sequences.

The application of phosphonate intermediates provides a reliable and efficient pathway to construct the key olefinic bond in himbacine analogs, overcoming challenges associated with other olefination methods and enabling the systematic exploration of structural diversity.

Synthetic Strategies and Key Experimental Protocols

The construction of himbacine analogs from phosphonate intermediates involves a multi-step synthetic sequence. Below, we outline a representative workflow, highlighting the critical Horner-Wadsworth-Emmons coupling step.

General Synthetic Workflow

The overall strategy typically involves the synthesis of two key fragments: the tricyclic core containing an aldehyde functionality and a phosphonate-bearing heterocyclic moiety. These fragments are then coupled via the HWE reaction to furnish the desired himbacine analog.

Caption: General workflow for the synthesis of himbacine analogs.

Detailed Protocol: Horner-Wadsworth-Emmons Reaction

This protocol provides a detailed, step-by-step methodology for the crucial coupling reaction.

Materials:

-

Tricyclic aldehyde intermediate

-

Phosphonate-containing heterocycle

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Preparation of the Phosphonate Ylide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the phosphonate-containing heterocycle (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel over 15-20 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate ylide.

-

-

Coupling Reaction:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of the tricyclic aldehyde intermediate (1.1 equivalents) in anhydrous THF to the ylide solution dropwise over 20-30 minutes.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure himbacine analog.

-

Self-Validating System: The success of this protocol can be validated at each stage. The formation of the ylide is visually confirmed by the cessation of hydrogen evolution. The progress of the coupling reaction is monitored by TLC, comparing the reaction mixture to the starting materials. The final product's identity and purity are confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Structure-Activity Relationship (SAR) and Data Interpretation

The systematic synthesis of himbacine analogs has allowed for a detailed exploration of the structure-activity relationship, particularly concerning their PAR-1 antagonist activity. The data presented below summarizes the in vitro binding affinities of a representative set of analogs.

| Compound | Modification | PAR-1 Binding Affinity (Ki, nM) |

| Vorapaxar | Benchmark | 7.1 |

| Analog 1 | C7-Spirocyclic Modification | 5.1[8][11] |

| Analog 2 | C7-Aminomethyl Modification | 5.0[7] |

| Analog 3 | C9a-Hydroxy Modification | 19.5[7] |

| Analog 4 | Heterotricyclic (N in C-ring) | 4.3[9][10] |

Interpretation of SAR Data:

-

Modifications at the C7 position of the tricyclic core are well-tolerated and can lead to potent analogs. The introduction of spirocyclic and aminomethyl groups has resulted in compounds with comparable or slightly improved binding affinities compared to Vorapaxar.[7][8][11]

-

Hydroxylation at the C9a position leads to a slight decrease in potency, suggesting that this position is sensitive to substitution.[7]

-

Incorporation of heteroatoms into the tricyclic core , such as replacing a carbon with nitrogen in the C-ring, can significantly enhance binding affinity.[9][10] This suggests that specific hydrogen bonding interactions or altered conformational preferences may be beneficial for receptor binding.

These findings underscore the importance of a systematic and iterative approach to analog design, guided by robust synthetic methodologies that allow for the exploration of diverse chemical space around the himbacine scaffold.

Conclusion and Future Directions

The journey from the natural product himbacine to the clinically approved drug Vorapaxar and beyond is a testament to the power of medicinal chemistry and the strategic application of modern synthetic methods. The use of phosphonate intermediates, particularly through the Horner-Wadsworth-Emmons reaction, has been instrumental in the efficient and stereoselective synthesis of a wide array of himbacine analogs. This has enabled a deep understanding of the structure-activity relationships governing their interaction with the PAR-1 receptor.

Future research in this area will likely focus on:

-

Further optimization of pharmacokinetic and pharmacodynamic properties to develop next-generation PAR-1 antagonists with improved safety and efficacy profiles.

-

Exploration of novel heterocyclic side chains and tricyclic core modifications to identify new interactions with the receptor and potentially discover analogs with novel pharmacological properties.

-

Application of computational modeling and structural biology to gain a more detailed understanding of the binding mode of himbacine analogs at the PAR-1 receptor, which will further guide rational drug design.

The continued exploration of the himbacine scaffold, facilitated by robust synthetic strategies, holds great promise for the development of new and improved therapies for thrombotic diseases.

References

- 1. Himbacine - Wikipedia [en.wikipedia.org]

- 2. Total Synthesis of (+)-Himbacine and (+)-Himbeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Himbacine analogs as muscarinic receptor antagonists--effects of tether and heterocyclic variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and affinity studies of himbacine derived muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]